molecular formula C36H39N3O6 B022589 Niguldipino CAS No. 102993-22-6

Niguldipino

Cat. No. B022589
M. Wt: 609.7 g/mol
InChI Key: SVJMLYUFVDMUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Niguldipino is a chemical compound that has been found to have potential applications in scientific research. This compound is of interest to researchers due to its unique mechanism of action and its ability to produce biochemical and physiological effects. In

Scientific Research Applications

1. Neuroprotection and Neurodevelopment

Niguldipino, a dihydropyridine derivative, is explored in various studies for its potential neuroprotective effects. For instance, its application in neonatal rats showed promise for neuroprotection by autoregulating inducible nitric oxide synthase expression through RNA interference, indicating its potential in addressing neurological conditions (Wang et al., 2015). Another study evaluated its impact on neurodevelopmental outcomes in premature infants with severe respiratory failure, although it did not show a reduction in death or neurodevelopmental impairment (Hintz et al., 2007).

2. Effects on Learning and Memory

Niguldipino has been studied for its effects on learning and memory. Research on animal models, such as rats, has shown that it can positively influence spatial learning and memory. This includes studies where niguldipino was shown to improve cognitive performance in rats with Alzheimer's disease and influence the expression of connexin 43, a protein involved in cell communication in the brain (Zhuan, 2012).

3. Influence on Calcium Channels

Niguldipino's action on calcium channels has been a subject of interest, particularly its effect on T-type and L-type calcium currents. Studies using animal models have demonstrated that niguldipino can inhibit these currents, suggesting potential applications in conditions where modulation of calcium channels is beneficial (Romanin et al., 1992).

4. Methodological Considerations in Research

Niguldipino's hydrophobic nature poses unique challenges in scientific research, especially in radioligand binding assays. Addressing these methodical problems is crucial for accurately determining its affinity and effects, as demonstrated in studies focusing on its binding properties and interactions with receptors (Graziadei et al., 1989).

properties

CAS RN

102993-22-6

Product Name

Niguldipino

Molecular Formula

C36H39N3O6

Molecular Weight

609.7 g/mol

IUPAC Name

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3

InChI Key

SVJMLYUFVDMUHP-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC

Other CAS RN

102993-22-6

synonyms

3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride
3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
B 844-39
B 859-35
B8509-035
B859-35
dexniguldipine
DNIG
niguldipine
niguldipine fumarate
niguldipine hydrobromide
niguldipine hydrochloride
niguldipine maleate

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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